
4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate is a complex organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes a diethylamino group, a methoxycarbonyl group, and a carboxylate group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2-carboxylic acid with diethylamine and methoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or methoxycarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine-2,4-dicarboxylic acid derivatives.
Reduction: Formation of pyridine-2-carboxylate derivatives with reduced functional groups.
Substitution: Formation of substituted pyridine derivatives with new functional groups.
Applications De Recherche Scientifique
4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors or enzymes, modulating their activity. The methoxycarbonyl and carboxylate groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-carboxylic acid: A simpler analog with similar structural features but lacking the diethylamino and methoxycarbonyl groups.
4-(Dimethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate: A closely related compound with a dimethylamino group instead of a diethylamino group.
Uniqueness
4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its lipophilicity and membrane permeability, while the methoxycarbonyl and carboxylate groups contribute to its reactivity and binding interactions.
Propriétés
Numéro CAS |
912541-06-1 |
|---|---|
Formule moléculaire |
C12H15N2O4- |
Poids moléculaire |
251.26 g/mol |
Nom IUPAC |
4-(diethylamino)-6-methoxycarbonylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H16N2O4/c1-4-14(5-2)8-6-9(11(15)16)13-10(7-8)12(17)18-3/h6-7H,4-5H2,1-3H3,(H,15,16)/p-1 |
Clé InChI |
QMJRHJPGYNUJAN-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C1=CC(=NC(=C1)C(=O)OC)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



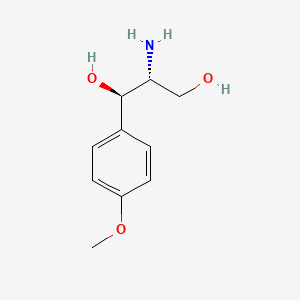
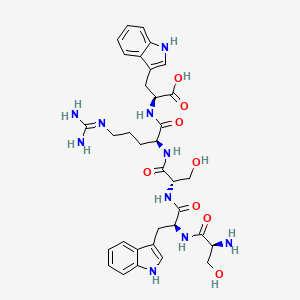

![5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole](/img/structure/B14184034.png)

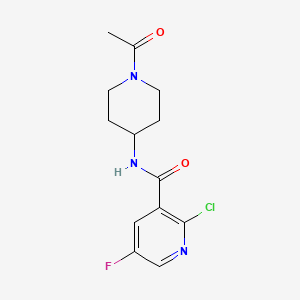
![4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184044.png)
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole)](/img/structure/B14184049.png)
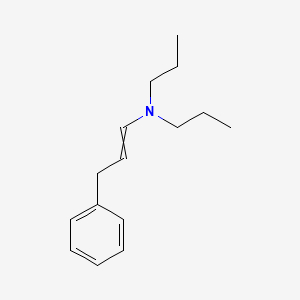
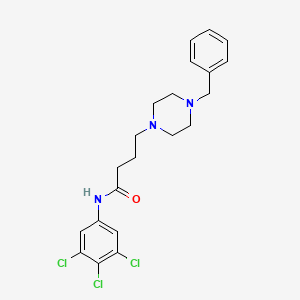
![6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol](/img/structure/B14184069.png)
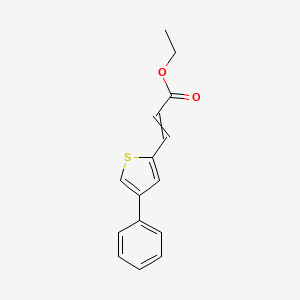
![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)
